
N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide is a chemical compound known for its unique structure and properties It is composed of a pyrene moiety attached to a trimethylammonium group, with iodide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide typically involves the quaternization of pyrene with trimethylamine in the presence of an iodide source. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The compound can be reduced to form dihydropyrene derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride, sodium bromide, or sodium hydroxide.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Corresponding halide or hydroxide salts of the compound.
Applications De Recherche Scientifique
N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide involves its interaction with molecular targets through its pyrene moiety. The compound can intercalate into DNA, allowing it to be used as a fluorescent marker. Additionally, the trimethylammonium group enhances its solubility and facilitates its interaction with negatively charged biomolecules and surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the pyrene moiety.
N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide: Contains a pyridine ring instead of a pyrene ring.
N,N,N-Trimethyl-2-(11-methyl-11-azabicyclo[4.4.1]undec-5-en-2-yl)ethanaminium iodide: Features a different aromatic system.
Uniqueness
N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide is unique due to its pyrene moiety, which imparts strong fluorescent properties and allows for versatile applications in imaging and materials science. The combination of the pyrene ring with the trimethylammonium group also enhances its solubility and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
72185-47-8 |
|---|---|
Formule moléculaire |
C20H20IN |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
trimethyl(pyren-1-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C20H20N.HI/c1-21(2,3)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)20(16)19(14)15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
KXLZBPKDSSUIJN-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)
![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)
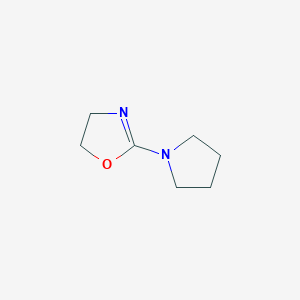
![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
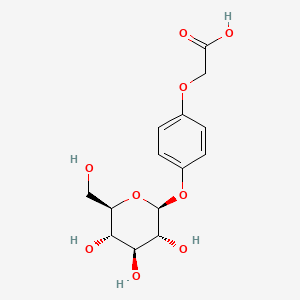
![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
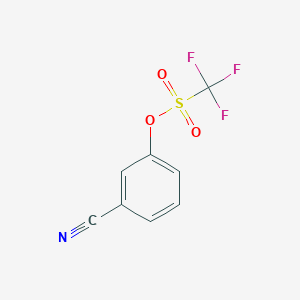
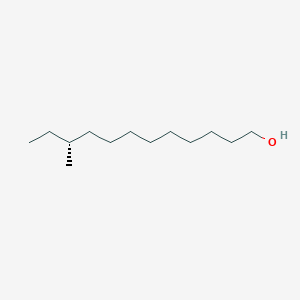
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)

![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)
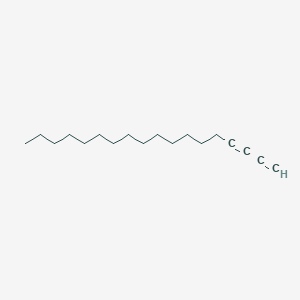
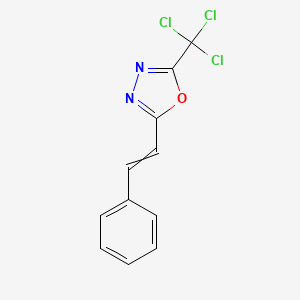
![2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14473882.png)
